5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one

Vue d'ensemble

Description

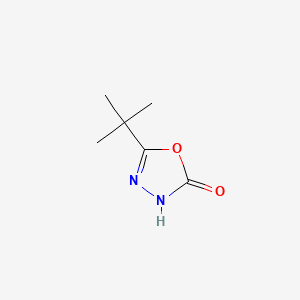

5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been shown to exhibit antitumor activities against hela, a549, and mcf-7 cell lines .

Mode of Action

It’s worth noting that related compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .

Biochemical Pathways

Related compounds have been found to exhibit antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .

Result of Action

Related compounds have been shown to exhibit potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cells lines .

Activité Biologique

5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one, also known as oxadiargyl, is a compound that has garnered attention due to its diverse biological activities. This article will explore its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 142.16 g/mol. Its structure features a 1,3,4-oxadiazole ring, which is known for conferring various biological activities to its derivatives.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. A review highlighted that these compounds possess broad-spectrum activity against various pathogens:

- Bacterial Activity : Compounds containing the oxadiazole moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain oxadiazole derivatives demonstrated strong antibacterial effects comparable to standard antibiotics like gentamicin .

- Fungal and Viral Activity : Some derivatives also exhibit antifungal and antiviral activities. For example, oxadiazole derivatives have been tested against fungi such as Candida albicans and viruses like influenza, showing promising results in inhibiting their growth .

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated in several studies:

- Cancer Cell Lines : In vitro studies have assessed the compound's effects on various cancer cell lines. For instance, it was found to induce apoptosis in HeLa cells (cervical cancer) at concentrations ranging from 10 to 100 µM . The IC50 values varied significantly among different cell lines, indicating selective cytotoxicity.

- Mechanism of Action : The mechanism by which this compound exerts its cytotoxic effects may involve the induction of oxidative stress and subsequent apoptosis pathways. Research has shown that treatment with oxadiazole derivatives can lead to increased levels of reactive oxygen species (ROS) in cancer cells .

Anti-inflammatory and Analgesic Properties

In addition to antimicrobial and cytotoxic activities, oxadiazole derivatives have been investigated for their anti-inflammatory properties:

- Inflammation Models : Studies have used animal models to demonstrate that these compounds can reduce inflammation markers significantly. For example, in carrageenan-induced paw edema tests in rats, certain oxadiazole derivatives showed a marked decrease in swelling compared to control groups .

Case Studies

Several case studies exemplify the biological activity of this compound:

- Antibacterial Efficacy Against Staphylococcus aureus : A study evaluated the antibacterial activity of this compound against S. aureus, revealing an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL . This suggests its potential as a therapeutic agent against resistant bacterial strains.

- Cytotoxicity Assessment in Cancer Cells : Another investigation focused on the cytotoxic effects on breast cancer cell lines (MCF-7), where the compound demonstrated significant cell death at concentrations above 50 µM after 24 hours of exposure .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Cytotoxicity | Induces apoptosis in HeLa cells | |

| Anti-inflammatory | Reduces paw edema in rat models |

Table 2: Cytotoxicity IC50 Values

Propriétés

IUPAC Name |

5-tert-butyl-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-6(2,3)4-7-8-5(9)10-4/h1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYYZFFSCOVWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221401 | |

| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7120-86-7 | |

| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7120-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007120867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one in agriculture?

A1: this compound, commonly known as Oxadiazon, is primarily utilized as a pre-emergent herbicide to manage unwanted vegetation in various agricultural settings. [, , , , , , , , , , , , , ]

Q2: How effective is Oxadiazon in controlling crabgrass in Bermudagrass turf?

A2: Research indicates that a single application of Oxadiazon at the recommended label rate provides over 90% control of crabgrass (Digitaria spp.) in Bermudagrass [Cynodon dactylon (L.) Pers.] turf for a significant duration, ranging from 6 to 26 weeks, depending on the season. []

Q3: Does the timing of core cultivation impact Oxadiazon's efficacy in controlling large crabgrass?

A3: Studies show that the timing of core cultivation, whether performed before or up to 4 months after Oxadiazon application, does not significantly influence its effectiveness in managing large crabgrass (Digitaria sanguinalis). []

Q4: Can Oxadiazon be used for weed control in Leatherleaf fern beds, and are there any drawbacks?

A4: While Oxadiazon effectively suppresses weed growth in Leatherleaf fern [Rumohra adiantiformis (Forst.) Ching] beds, achieving commercially acceptable levels between hand-weedings, research indicates potential phytotoxicity to the fern, potentially impacting yields. []

Q5: Is Oxadiazon a suitable herbicide for establishing Veronica repens ground cover?

A5: Oxadiazon has been found to cause minimal injury to Veronica repens transplants and doesn't hinder ground cover establishment. This suggests its suitability as a pre-emergent herbicide for this application. []

Q6: What is the impact of Oxadiazon on Statice plants compared to other herbicides?

A6: Oxadiazon demonstrates safety and efficacy in controlling weeds in Statice (Limonium sinuata L.) cultivation. Unlike some herbicides like Alachlor, Napropamide, and Oryzalin, Oxadiazon doesn't harm Statice plants and yields comparable marketable panicles to weed-free controls. []

Q7: How does the method of Oxadiazon application affect its impact on ornamental plants?

A7: Research suggests that applying Oxadiazon via chemigation (injection into sprinkler irrigation systems) might increase phytotoxicity in certain ornamental species like Aucuba, Japanese black pine, and Azalea, compared to conventional granular application. []

Q8: Does Oxadiazon impact the establishment of Zoysiagrass sprigs?

A8: Oxadiazon has been shown to enhance Zoysiagrass (Zoysia japonica Steud.) sprig establishment, surpassing the effects of Dithiopyr, Pendimethalin, Quinclorac, and Fenoxaprop. This enhancement is attributed to Oxadiazon's effectiveness in controlling competing weeds like smooth crabgrass. []

Q9: Can Oxadiazon be used to manage smooth crabgrass in Kentucky Bluegrass turf, and are there any long-term effects?

A9: While Oxadiazon effectively controls smooth crabgrass [Digitaria ischaemum (Schreb. ex Schweig.)Schreb. ex Muhl.] in Kentucky Bluegrass (Poa pratensis) turf, studies indicate its residual control in the subsequent year is unsatisfactory. []

Q10: How does Oxadiazon affect the rooting of creeping bentgrass?

A10: Research suggests that granular and WP formulations of Oxadiazon at 3.4 kg·ha -1 can cause severe injury to creeping bentgrass (Agrostis palustris Huds.), making it unsuitable for application on this turfgrass species. []

Q11: Is Oxadiazon effective in controlling Eclipta alba in container-grown plants, and are there any phytotoxicity concerns?

A11: While Oxadiazon effectively controls Eclipta alba, it exhibits some degree of phytotoxicity towards specific ornamental species, particularly during cold weather. Moderate to severe injury has been observed in Aucuba, Azalea, Liriope, Pampas grass, Japanese black pine, and Red tip photinia with repeated applications, especially at higher rates. [, ]

Q12: Can controlled-release formulations of Oxadiazon improve its performance in turfgrass?

A12: Studies exploring starch xanthide (SX) formulations of Oxadiazon for controlling large crabgrass in Kentucky bluegrass turf demonstrated reduced turf injury compared to conventional formulations. These controlled-release formulations also provided comparable weed control, highlighting their potential for improving Oxadiazon's application in turfgrass management. []

Q13: How does Oxadiazon compare to other pre-emergence herbicides in terms of Zoysiagrass establishment and weed control?

A13: In field trials with Zoysiagrass (Zoysia japonica Steud.) competing with smooth crabgrass, Oxadiazon, along with DCPA and Siduron, demonstrated superior performance in enhancing the establishment rate compared to other herbicides. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.